Nicotelline-d9 (Major)
Description
Contextualizing Nicotelline (B14898) within Tobacco Alkaloid Research
Nicotelline is a minor alkaloid found in tobacco and tobacco smoke. acs.orgresearchgate.netfrontiersin.org Unlike the more abundant alkaloids such as nicotine (B1678760), nicotelline is present in much smaller quantities, typically ranging from about 1 to 1000 micrograms per gram in cigarette tobacco. frontiersin.org Research has identified nicotelline as a potentially valuable biomarker and environmental tracer for particulate matter (PM) derived from tobacco smoke. acs.orgresearchgate.netnih.gov Studies have shown that nicotelline is found almost exclusively in the particulate phase of both fresh and aged cigarette smoke, with a strong correlation between its mass and the mass of the PM. acs.orgnih.gov The primary source of nicotelline in tobacco smoke is believed to be the dehydrogenation of another minor tobacco alkaloid, anatalline (B19019), during the combustion process. researchgate.netnih.gov Given its relative non-volatility, nicotelline is a stable indicator for the presence of tobacco smoke PM in various environments, including house dust. acs.orgnih.gov
Significance of Stable Isotope-Labeled Compounds in Advanced Research Methodologies
Stable isotope-labeled compounds are molecules in which one or more atoms have been replaced with a stable (non-radioactive) isotope of that element, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com These labeled compounds are chemically almost identical to their unlabeled counterparts but have a higher mass, which allows them to be distinguished and quantified using mass spectrometry (MS). nih.govamerigoscientific.com
The use of stable isotope-labeled compounds, particularly deuterated standards, is a cornerstone of modern analytical chemistry for several reasons:
Internal Standards: They are widely used as internal standards in quantitative analysis, especially in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). lumiprobe.comwikipedia.org An internal standard is a known amount of a compound added to a sample before analysis. wikipedia.org Because the stable isotope-labeled internal standard behaves almost identically to the analyte of interest during sample preparation and analysis, it can be used to correct for variations and improve the accuracy and precision of the measurement. wikipedia.orgpubcompare.ai
Enhanced Accuracy and Precision: By compensating for matrix effects—interference from other components in a complex sample—and instrumental variability, these standards significantly enhance the reliability of quantitative data. pubcompare.aiclearsynth.com
Metabolic and Pharmacokinetic Studies: Stable isotope labeling is a powerful tool in drug metabolism and pharmacokinetic studies. amerigoscientific.comacs.orgsimsonpharma.com By administering a labeled drug, researchers can trace its absorption, distribution, metabolism, and excretion in a biological system, helping to identify metabolites and understand metabolic pathways. acs.orgsimsonpharma.com
Method Validation: Deuterated standards are crucial for validating analytical methods, ensuring that the procedures are robust and reliable. clearsynth.com
Overview of Nicotelline-d9 (Major) as a Probing Tool
Nicotelline-d9 (Major) is the deuterium-labeled analogue of nicotelline, where nine hydrogen atoms have been replaced by deuterium. scbt.commedchemexpress.cominvivochem.com This isotopic labeling makes it an ideal internal standard for the quantification of nicotelline in various samples. In research focused on tobacco smoke exposure, accurate measurement of biomarkers like nicotelline is critical. The use of Nicotelline-d9 as an internal standard in LC-MS/MS analysis allows for precise quantification of nicotelline by correcting for any loss of the analyte during sample extraction and analysis. frontiersin.orgnih.gov
For instance, in studies analyzing nicotelline levels in house dust or biological samples to assess exposure to tobacco smoke, a known amount of Nicotelline-d9 is added to the sample at the beginning of the analytical process. nih.gov The ratio of the mass spectrometer's response to nicotelline versus Nicotelline-d9 is then used to calculate the exact concentration of nicotelline in the original sample. This methodology has been instrumental in establishing nicotelline as a reliable biomarker. frontiersin.orgnih.gov
Chemical Properties of Nicotelline-d9 (Major)
| Property | Value |
| CAS Number | 1469367-99-4 |
| Molecular Formula | C₁₅H₂D₉N₃ |
| Molecular Weight | 242.15 g/mol |
Properties
Molecular Formula |
C₁₅H₂D₉N₃ |
|---|---|
Molecular Weight |
242.15 |
Synonyms |
3,2’:4’,3’’-Terpyridine-d9; Nicotellin-d9 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies
Deuteration Approaches for Pyridine (B92270) Alkaloid Synthesis
The construction of deuterated pyridine alkaloids often relies on a building-block approach, where pre-deuterated precursors are assembled into the final molecular scaffold. This strategy offers greater control over the location and number of deuterium (B1214612) labels compared to direct hydrogen-deuterium exchange on the final molecule. Cross-coupling reactions are particularly powerful tools in this context.
The Suzuki cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide using a palladium catalyst, is a robust and widely used method for synthesizing biaryl and poly-aryl systems, including those containing pyridine rings. nih.govresearchgate.net
A foundational method for this class of compounds is the synthesis of Nicotelline-d8, which has been documented in detail. nih.gov This synthesis provides a clear blueprint for the plausible construction of Nicotelline-d9. The d8 variant is prepared via a palladium-catalyzed Suzuki coupling between 2,4-diiodopyridine (B56422) and two equivalents of 3-pyridine-d4-boronic acid. nih.gov In this reaction, the two flanking pyridine rings are heavily deuterated (d4), while the central pyridine ring remains non-deuterated (d3, as two hydrogen atoms are substituted by the pyridine rings).
To achieve the d9 designation, it is necessary to introduce an additional deuterium atom onto the central pyridine ring. A proposed synthetic route, grounded in the established d8 methodology, would involve the reaction of a mono-deuterated 2,4-dihalopyridine with two equivalents of 3-pyridine-d4-boronic acid. This strategy would result in a Nicotelline (B14898) molecule with four deuterium atoms on each of the two flanking rings and one deuterium atom on the central ring, achieving the desired total of nine deuterium atoms.
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Deuterium Labeling Scheme |
|---|---|---|---|---|
| Mono-deutero-2,4-diiodopyridine | 3-Pyridine-d4-boronic acid (2 eq.) | Pd(OAc)₂ / PPh₃, Na₂CO₃ | Nicotelline-d9 (Major) | d1 (central ring) + 2 x d4 (flanking rings) = d9 |
The preparation of the proposed mono-deuterated central ring precursor, such as 3-deutero-2,4-dihalopyridine, can be achieved through various established methods for selective deuteration of aromatic and heteroaromatic systems. rsc.org These methods include catalytic hydrogen-isotope exchange reactions using deuterium oxide (D₂O) as the deuterium source or metal-catalyzed C-H activation/deuteration cycles.
Analytical Verification of Isotopic Purity and Labeling Position
Confirming the isotopic purity and the specific location of the deuterium labels is a critical final step in the synthesis of any stable isotope-labeled standard. This verification ensures the reliability of the standard for quantitative applications.
High-resolution mass spectrometry (HR-MS) is the primary technique used to determine the isotopic enrichment and distribution of a deuterated compound. tn-sanso.co.jp By analyzing the mass-to-charge ratio with high precision, MS can distinguish between molecules that differ in mass by a single neutron (e.g., the d9, d8, and d7 isotopologues of Nicotelline). The relative intensities of these mass peaks are used to calculate the isotopic purity of the sample. researchgate.net For commercially available standards like Nicotelline-d9, a certificate of analysis will provide this isotopic distribution, confirming that the d9 isotopologue is the major species present.
In addition to MS, Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the position of the deuterium labels. In ¹H NMR (proton NMR), the substitution of a proton with a deuterium atom results in the disappearance of the corresponding signal from the spectrum. Conversely, ²H NMR (deuterium NMR) can be used to directly observe the signals from the incorporated deuterium atoms, confirming their specific locations on the molecular structure. tn-sanso.co.jp
| Isotopologue | Relative Abundance (%) | Basis of Measurement |
|---|---|---|
| Nicotelline-d9 | > 97% | Major species, target compound |
| Nicotelline-d8 | < 2% | Minor species from incomplete deuteration of the central ring or presence of d3-flanking rings |
| Nicotelline-d7 | < 1% | Trace species |
| Nicotelline-d0 (unlabeled) | < 0.1% | Trace species, indicates high isotopic enrichment |
Note: Values are representative for a high-purity research-grade standard and may vary by batch.
Scalability and Efficiency in Deuterated Nicotelline Production for Research Applications
The production of highly specialized, isotopically labeled compounds like Nicotelline-d9 is typically conducted on a research scale (i.e., milligrams to a few grams) rather than on a large industrial scale. The scalability of the synthesis is influenced by several factors.
Applications in Advanced Analytical Chemistry for Quantitative Analysis
Role of Nicotelline-d9 (Major) as an Internal Standard in Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful technique for quantitative analysis that relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample. This labeled compound, or internal standard, exhibits nearly identical chemical and physical properties to the native analyte. Nicotelline-d9 (Major) is a deuterium-labeled analog of nicotelline (B14898), making it an ideal internal standard. medchemexpress.commedchemexpress.commedchemexpress.com Its use corrects for variations in sample preparation and instrumental analysis, leading to highly reliable results.
LC-MS/MS is a highly sensitive and selective analytical technique used for the quantification of trace-level compounds in complex mixtures. The development of robust LC-MS/MS methods for nicotelline analysis has been significantly advanced by the availability of Nicotelline-d9. nih.govoup.com
In a typical workflow, a known quantity of Nicotelline-d9 is spiked into the sample prior to extraction and analysis. frontiersin.org During LC-MS/MS analysis, the instrument is set to monitor specific precursor-to-product ion transitions for both nicotelline and Nicotelline-d9. The ratio of the signal from the native analyte to that of the internal standard is then used to calculate the concentration of nicotelline in the original sample. This approach effectively compensates for any loss of analyte during sample processing and for fluctuations in the mass spectrometer's response.
Research has demonstrated the successful use of Nicotelline-d8 (a closely related isotopologue) in LC-MS/MS methods for the analysis of tobacco alkaloids. For instance, one method involved spiking extracts with 50 ng of nicotelline-d8. nih.gov Another study modified a published LC-MS/MS method for nicotelline to include other minor tobacco alkaloids, utilizing nicotelline-d8 as an internal standard. frontiersin.org The validation of these methods typically involves assessing parameters such as linearity, accuracy, precision, and the limit of quantitation (LOQ). For example, a method for analyzing nicotelline and its N-oxides reported a limit of quantitation of 4.12 pg/mL. nih.gov
Table 1: Example LC-MS/MS Method Parameters for Nicotelline Analysis
| Parameter | Value/Description | Reference |
| Internal Standard | Nicotelline-d8 | nih.govfrontiersin.org |
| Spiking Amount | 50 ng | nih.gov |
| Limit of Quantitation (LOQ) | 4.12 pg/mL | nih.gov |
| Ion Spray Voltage | 4000 volts | nih.gov |
| Standard Concentration Range | 1.37 pg/mL to 3000 pg/mL | nih.gov |
This table is interactive. You can sort and filter the data.
While LC-MS/MS is more commonly cited in recent literature for nicotelline analysis, GC-MS also represents a viable technique for the quantitative determination of tobacco alkaloids. The principles of using a deuterated internal standard like Nicotelline-d9 remain the same in GC-MS. The internal standard co-elutes with the analyte of interest and is distinguished by its higher mass in the mass spectrometer.
In GC-MS analysis, the isotopic purity of the internal standard is crucial. For nicotelline-d8, its isotopic purity was confirmed using isobutane (B21531) positive ion chemical ionization (PICI) GC-MS in the selected ion monitoring (SIM) mode. nih.gov This ensures that the signal from the internal standard does not interfere with the signal from the native analyte, and vice versa. The use of deuterated standards in GC-MS significantly improves the accuracy and reliability of the quantitative results by correcting for any variability in the injection volume and ionization efficiency.
Matrix-Specific Analytical Methodologies Utilizing Nicotelline-d9 (Major)
The complexity of the sample matrix can significantly impact the accuracy of analytical measurements. Nicotelline-d9 plays a vital role in overcoming these matrix effects in various sample types.
Nicotelline has been identified as a potential biomarker and environmental tracer for particulate matter originating from tobacco smoke. nih.gov The analysis of nicotelline in environmental samples is crucial for assessing indoor contamination by tobacco smoke.
A method for the determination of nicotelline in settled house dust has been developed, utilizing nicotelline-d8 as an internal standard. nih.gov In this method, 30 to 100 mg samples of house dust were spiked with the internal standard, followed by a specific extraction procedure involving sonication and vortexing. nih.gov This approach allows for the accurate quantification of nicotelline, providing a measure of contamination from tobacco smoke particulate matter. The persistence and low volatility of nicotelline make it a suitable tracer for this purpose. researchgate.net
Nicotelline-d9 is also instrumental in the analysis of biological samples in a research context. For example, to understand the composition of tobacco, unburned cigarette tobacco can be analyzed. nih.gov Different extraction procedures, including the use of acids and bases, have been evaluated to ensure complete extraction of nicotelline. nih.gov The addition of Nicotelline-d9 at the beginning of the extraction process ensures that any variations in extraction efficiency are accounted for in the final quantification.
In studies involving in vitro systems, such as the analysis of compounds in cell culture media after exposure to certain substances, Nicotelline-d9 can be used to accurately measure the concentration of nicotelline. For instance, in a study investigating the effects of thirdhand smoke, DMEM (Dulbecco's Modified Eagle Medium) extracts were analyzed by LC-MS/MS using deuterated internal standards, including nicotelline-d8. oup.com
Table 2: Research Findings on Nicotelline in Various Matrices
| Matrix | Finding | Analytical Method | Internal Standard Used | Reference |
| House Dust | Nicotelline used as a marker for indoor contamination by tobacco smoke. | LC-MS/MS | Nicotelline-d8 | nih.gov |
| Unburned Cigarette Tobacco | Amounts of nicotelline were found to be much less than in smoke. | LC-MS/MS | Nicotelline-d8 | nih.gov |
| Cell Culture Media (DMEM) | Analysis of thirdhand smoke components. | LC-MS/MS | Nicotelline-d8 | oup.com |
This table is interactive. You can sort and filter the data.
Enhancements in Analytical Sensitivity and Specificity via Deuterated Standards
The use of deuterated standards like Nicotelline-d9 significantly enhances both the sensitivity and specificity of mass spectrometric analyses.
Sensitivity: By providing a constant reference signal, the internal standard allows for the reliable detection and quantification of very low concentrations of the native analyte. This is because the ratio of the analyte to the internal standard remains constant even if the absolute signal intensity fluctuates. This is particularly important when dealing with trace-level analysis, where the analyte signal may be weak. Methods utilizing deuterated standards have achieved limits of quantitation in the picogram per milliliter (pg/mL) range for nicotelline. nih.gov
Specificity: In complex matrices, other compounds can have similar retention times and mass-to-charge ratios as the analyte of interest, leading to potential interference. Because Nicotelline-d9 has a different mass than native nicotelline, it can be distinguished by the mass spectrometer, even if it co-elutes with interfering compounds. This allows for the unambiguous identification and quantification of nicotelline. The use of selected reaction monitoring (SRM) in tandem mass spectrometry further enhances specificity by monitoring unique fragmentation patterns for both the analyte and the internal standard. frontiersin.org
Mechanistic Elucidation Via Isotopic Tracing and Biotransformation Studies
Investigation of Nicotelline (B14898) Biosynthetic Pathways in Nicotiana Species
While the complete biosynthetic pathway of nicotelline in Nicotiana species is not as extensively characterized as that of nicotine (B1678760), isotopic tracing has provided significant insights into its origins and the enzymatic processes involved.
Tracing Precursor Incorporation and Enzymatic Transformations
Isotopic labeling studies are a cornerstone technique for elucidating biosynthetic pathways. wikipedia.org By introducing isotopically labeled precursors into a biological system, researchers can trace the path of the labeled atoms through various metabolic reactions to the final product. In the context of tobacco alkaloids, studies have utilized precursors labeled with stable isotopes like ¹³C and ¹⁵N, or radioactive isotopes such as ¹⁴C, to map their incorporation into the intricate structures of these compounds. nih.govsymeres.comnih.gov While much of this research has centered on nicotine, the principles are directly applicable to understanding the biosynthesis of minor alkaloids like nicotelline.
The biosynthesis of the pyridine (B92270) ring, a core component of nicotelline, is known to derive from nicotinic acid. researchgate.net The pyrrolidine (B122466) ring's origin is linked to polyamine metabolism, specifically from putrescine. researchgate.net Transcriptomic analyses in tobacco have identified genes involved in the production of these precursors, which are regulated by transcription factors responsive to stimuli like jasmonates. nih.gov Although direct isotopic tracing from these fundamental precursors specifically to nicotelline is less documented, the established pathways for related alkaloids provide a strong foundation for its biosynthetic origins.
Role of Nicotelline-d9 in Elucidating Dehydrogenation Mechanisms from Anatalline (B19019)
A significant breakthrough in understanding nicotelline formation came from studies suggesting that it primarily arises from the dehydrogenation of another minor tobacco alkaloid, anatalline, particularly during the combustion process of tobacco. nih.govescholarship.orgresearchgate.net This hypothesis has been investigated using isotopically labeled compounds.
To explore this conversion, experiments have been designed where anatalline is isotopically labeled, for instance with deuterium (B1214612), creating anatalline-d8. smolecule.com When this labeled anatalline is subjected to conditions mimicking tobacco combustion, the formation of labeled nicotelline can be monitored. The detection of nicotelline with the corresponding isotopic label provides direct evidence for the dehydrogenation reaction. These studies help to identify transient intermediates in the transformation process. smolecule.com The use of Nicotelline-d9 as an internal standard in such experiments allows for accurate quantification of the newly formed nicotelline, further solidifying the understanding of this conversion mechanism. nih.govnih.gov
Nicotelline Biotransformation and Metabolite Identification Using Labeled Analogues
Once formed, nicotelline undergoes metabolic transformations within biological systems. The use of labeled analogues, such as Nicotelline-d9, has been instrumental in identifying the resulting metabolites and understanding the enzymatic pathways involved.
Pathways of N-Oxidation and Other Metabolic Transformations
A primary metabolic pathway for many nitrogen-containing xenobiotics is N-oxidation. nih.gov In the case of nicotelline, studies have identified N-oxides as major metabolites. nih.govresearchgate.net The use of labeled nicotelline allows for the unambiguous identification of these metabolites in complex matrices like urine. When Nicotelline-d9 is administered to a model system, the resulting N-oxides will also carry the deuterium label, making them easily distinguishable from endogenous compounds by mass spectrometry. nih.gov
Research has shown that nicotelline is metabolized to at least two isomeric mono-N-oxides. nih.gov A method has been developed that involves the reduction of these nicotelline-N-oxides back to nicotelline using titanium trichloride, which can then be quantified. researchgate.netresearchgate.netfrontiersin.org This analytical strategy, which often employs a deuterated internal standard like nicotelline-d8, allows for the determination of total nicotelline exposure by measuring both the parent compound and its N-oxide metabolites. nih.gov
Studies of Enzyme Systems Involved in Nicotelline Metabolism (e.g., Cytochrome P-450)
The biotransformation of nicotelline is mediated by enzyme systems, with the Cytochrome P-450 (CYP) superfamily being of particular interest due to its central role in drug and xenobiotic metabolism. nih.gov Studies have evaluated various nicotine-related alkaloids, including nicotelline, as inhibitors of specific human CYP enzymes.
One study investigated the inhibitory effects of several tobacco alkaloids on human cDNA-expressed cytochrome P-450 2A6 (CYP2A6), an enzyme primarily responsible for nicotine metabolism. nih.govalliedacademies.org The results indicated that nicotelline is a weak inhibitor of CYP2A6-mediated coumarin (B35378) 7-hydroxylation, with a Ki value greater than 300 μM. nih.govmedchemexpress.com This suggests that at typical exposure levels, nicotelline is unlikely to significantly interfere with the metabolism of other substances that are substrates for CYP2A6. Other research has also noted nicotelline's potential as a cytochrome P450 inhibitor, although detailed studies on its interaction with a broad range of CYP enzymes are not extensive. nih.gov
The table below summarizes the inhibitory potential of nicotelline and other related alkaloids on CYP2A6.
| Compound | Ki (μM) for CYP2A6 Inhibition |
| Nicotelline | > 300 nih.gov |
| S-(-)-Nicotine | 4.4 nih.gov |
| S-(-)-Anatabine | 3.8 nih.gov |
| S-(-)-Anabasine | 5.4 nih.gov |
| 2,3'-Bipyridyl | 7.7 nih.gov |
| Myosmine | 20 to >300 nih.gov |
| S-(-)-Nornicotine | 20 to >300 nih.gov |
| S-Cotinine | 20 to >300 nih.gov |
| Beta-Nicotyrine | 0.37 nih.gov |
Isotopic Labeling for Pharmacological Research in Model Systems (excluding human clinical trials)
Isotopic labeling is a powerful technique in pharmacological research to trace the passage of a compound through a biological system. wikipedia.org Stable isotope-labeled compounds like Nicotelline-d9 are invaluable for in vivo and in vitro studies in model organisms. symeres.commedchemexpress.com These labeled compounds act as tracers, allowing researchers to follow their absorption, distribution, metabolism, and excretion (ADME) with high precision and sensitivity using mass spectrometry.
In non-human model systems, such as rodents or cell cultures, administering a known amount of Nicotelline-d9 allows for the detailed study of its metabolic fate without the confounding presence of endogenous or environmental nicotelline. nih.gov This is crucial for accurately determining pharmacokinetic parameters and identifying all potential metabolites. For instance, by analyzing tissues and excreta at different time points after administration, researchers can map the distribution of the compound and its metabolites throughout the organism. While specific pharmacological studies focusing solely on Nicotelline-d9 in model systems are not widely published, the principles of using isotopically labeled compounds are well-established in drug metabolism research. symeres.com
Environmental Transport and Fate As a Research Tracer
Nicotelline-d9 as a Surrogate for Environmental Tracers of Tobacco Smoke Particulate Matter
Nicotelline (B14898) has been identified as a highly suitable tracer for particulate matter (PM) derived from tobacco smoke because it is a relatively non-volatile alkaloid present almost exclusively in the particle phase of both fresh and aged cigarette smoke. nih.govnih.gov This characteristic distinguishes it from other markers like nicotine (B1678760), which is predominantly found in the gas phase and is more reactive in the environment. nih.govbirmingham.ac.ukbham.ac.uk The strong correlation found between the mass of nicotelline and the mass of PM in aged cigarette smoke underscores its utility in tracking environmental contamination from tobacco smoke. nih.gov The development of robust quantitative mass spectrometric methods, which rely on stable isotope-labeled internal standards like nicotelline-d8 and nicotelline-d9, has been crucial for these investigations. nih.gov
Research has demonstrated the ubiquitous presence of nicotelline in outdoor atmospheric particulate matter across diverse geographical locations and climates. nih.govbirmingham.ac.uk This indicates widespread contamination of the atmosphere by tobacco smoke. One comprehensive study documented nicotelline concentrations in PM from various countries, highlighting its global distribution. nih.govbirmingham.ac.ukresearchgate.net
Table 1: Atmospheric Concentrations of Nicotelline in Outdoor Particulate Matter
| Location | Concentration Range (pg/m³) |
|---|---|
| USA | 0.1–285.6 |
| UK | 2.3–9.1 |
| Hong Kong | 3.8–109.3 |
| Malta | 4.2–280.8 |
Source: Aquilina et al., 2021 nih.govbirmingham.ac.ukresearchgate.net
Studies have also noted a seasonal variation in nicotelline concentrations, with higher levels and greater variability observed during colder seasons (fall and winter). nih.gov The primary atmospheric deposition mechanism for tobacco-related alkaloids is believed to be through wet deposition, or "wash-out," where precipitation removes the particles from the atmosphere and deposits them onto land and water surfaces. researchgate.net
A key attribute of nicotelline as a tracer is its partitioning behavior. Experiments using systems to generate and age cigarette smoke have shown that nicotelline is found almost entirely in the particulate matter phase, as opposed to the gas phase. nih.gov This property makes it a more reliable marker for the particle component of secondhand smoke than nicotine, which partitions significantly between the gas phase, particle phase, and surfaces. nih.gov
The detection of nicotelline in settled house dust from homes of both smokers and non-smokers further demonstrates its partitioning from airborne particles onto solid surfaces. nih.gov While its presence in the air and on surfaces is well-documented, detailed quantitative studies on the specific partitioning coefficients of nicotelline in soil and water compartments are less prevalent in the current scientific literature. In contrast, modeling for nicotine suggests it is found predominantly in water (93%), followed by soil (4%) and air (3%), but nicotelline's lower volatility and strong association with particles suggest its partitioning behavior would differ significantly. researchgate.netnih.gov
Stability and Persistence of Nicotelline-d9 in Diverse Environmental Conditions
The utility of any environmental tracer is heavily dependent on its stability. Nicotelline is considered to be more persistent in the environment compared to other proposed tracers for tobacco smoke PM, with the potential exception of saturated hydrocarbons. nih.gov
Table 2: Comparative Stability of Tobacco Smoke PM Tracers
| Tracer | Environmental Stability Profile |
|---|---|
| Nicotelline | Considered stable and persistent. nih.govnih.gov |
| Solanesol | Reacts readily with ozone and decomposes in the presence of UV light. nih.gov |
| Scopoletin | As a phenolic compound, it is expected to be susceptible to oxidation. nih.gov |
| Nicotine | Reactive in the outdoor environment; primarily in the gas phase. nih.govbirmingham.ac.uk |
Nicotelline's chemical structure as a tripyridine alkaloid contributes to its environmental stability. nih.gov Unlike solanesol, which is known to react with ozone and degrade under UV light, or scopoletin, which is prone to oxidation, nicotelline shows greater persistence. nih.gov While it is expected to be more stable than many other organic tracers, specific studies detailing the degradation kinetics, such as half-life calculations in abiotic (e.g., photolysis, hydrolysis) and biotic (e.g., microbial degradation) environmental matrices like soil and water, are not extensively detailed in published research. For comparison, nicotine is known to be readily biodegradable in both aqueous and soil-based environments. researchgate.netnih.gov Given nicotelline's stability, it is a valuable tool for assessing long-term contamination.
Long-term environmental monitoring of specific pollutants at trace levels requires analytical methods that are both highly sensitive and accurate. The use of stable isotope-labeled standards, such as nicotelline-d9, is fundamental to achieving this. nih.gov
The established analytical methodology is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govregulations.gov In this approach, a known quantity of nicotelline-d9 is added as an internal standard to an environmental sample (e.g., an extract from an air filter or house dust) at the beginning of the preparation process. nih.gov The sample is then processed through extraction and purification steps. During the final analysis by LC-MS/MS, the instrument measures the ratio of the native analyte (nicotelline) to the labeled internal standard (nicotelline-d9). Because the labeled standard behaves identically to the native compound throughout the extraction and analysis, any loss of the analyte during sample workup is corrected for. This isotope dilution method provides excellent reproducibility and accuracy, allowing for the reliable quantification of very low concentrations of nicotelline, which is essential for assessing the extent of environmental contamination from tobacco smoke PM over time. nih.govregulations.gov
Academic and Research Applications of Nicotelline D9 Major
Differentiation of Tobacco Product Exposure in Epidemiological Research (excluding human clinical trial data)
In epidemiological studies, distinguishing between different sources of tobacco exposure is crucial for accurate risk assessment. Nicotelline (B14898) has been identified as a promising biomarker for particulate matter (PM) derived from tobacco smoke nih.govcapes.gov.brescholarship.org. Due to its low volatility, nicotelline is predominantly found in the particulate phase of both freshly generated and aged cigarette smoke nih.govescholarship.org. This characteristic makes it a stable tracer for tobacco smoke PM in environmental samples and a reliable biomarker for exposure to these particulates nih.govcapes.gov.brescholarship.org.
Research has demonstrated a strong correlation between the mass of nicotelline and the mass of particulate matter in aged cigarette smoke nih.govescholarship.org. This finding is significant for epidemiological studies assessing the health impacts of secondhand smoke (SHS) and thirdhand smoke (THS) exposure. By measuring nicotelline levels in environmental samples such as house dust, researchers can quantify the extent of contamination from tobacco smoke PM nih.govescholarship.org. The use of Nicotelline-d9 as an internal standard in these analyses ensures the accuracy and reliability of the quantification, allowing for a more precise differentiation of exposure levels within a study population.
Furthermore, nicotelline is metabolized in the body to N-oxides, which can be detected in urine nih.gov. The measurement of these metabolites, facilitated by the use of deuterated internal standards like Nicotelline-d9, provides a biological measure of exposure to tobacco smoke particulates. This is particularly valuable in epidemiological research for objectively assessing individual exposure levels without relying solely on self-reported data.
Table 1: Nicotelline as a Biomarker for Tobacco Smoke Particulate Matter
| Characteristic | Relevance in Epidemiological Research | Source |
| Predominantly in Particulate Matter (PM) | Allows for specific tracing of exposure to the harmful particulate phase of tobacco smoke. | nih.govescholarship.org |
| High Correlation with PM Mass | Enables quantitative assessment of the level of tobacco smoke pollution in an environment. | nih.govescholarship.org |
| Presence in House Dust | Provides a method for evaluating long-term exposure to thirdhand smoke. | nih.govescholarship.org |
| Urinary Metabolites (N-oxides) | Offers a biological marker of an individual's exposure to tobacco smoke PM. | nih.gov |
Methodological Advancements in Environmental Health Sciences
The use of Nicotelline-d9 has contributed to methodological advancements in environmental health sciences by enhancing the analytical techniques used to monitor tobacco smoke pollution. Its application as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods allows for the sensitive and specific detection of nicotelline in complex environmental matrices nih.gov.
Environmental health studies often involve analyzing samples with very low concentrations of target compounds. The stability and non-natural occurrence of Nicotelline-d9 make it an ideal internal standard, as it behaves chemically and physically similarly to the native nicotelline during sample extraction, cleanup, and analysis, but is distinguishable by its mass. This corrects for any loss of the analyte during sample processing and for variations in instrument response, leading to more accurate and precise measurements.
The development of robust analytical methods utilizing Nicotelline-d9 enables researchers to:
Quantify environmental contamination: Accurately measure nicotelline levels in indoor environments, such as homes and workplaces, to assess the impact of smoking.
Trace the distribution of tobacco smoke: Understand how particulate matter from tobacco smoke distributes and persists in different environments.
Evaluate the effectiveness of smoking bans: Monitor changes in environmental tobacco smoke levels following the implementation of public health policies.
These methodological improvements, underpinned by the use of stable isotope-labeled standards like Nicotelline-d9, provide a more reliable foundation for environmental health assessments and the development of strategies to reduce exposure to tobacco smoke pollutants.
Contributions to Understanding Plant Secondary Metabolism and Alkaloid Chemistry
While Nicotelline-d9 is a synthetic compound, its use in analytical methods sheds light on the chemistry of naturally occurring alkaloids and their formation, which are key aspects of plant secondary metabolism plantlet.orgmdpi.com. Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms and are derived from amino acids plantlet.org. They are considered secondary metabolites, meaning they are not directly involved in the normal growth, development, or reproduction of the plant but often have ecological functions, such as defense against herbivores mdpi.comyoutube.com.
Research into nicotelline has revealed that its concentration is higher in tobacco smoke than in the unburned tobacco itself nih.gov. This suggests that nicotelline is formed during the combustion process. Studies have proposed that the primary source of nicotelline in tobacco smoke is the dehydrogenation of another, less-studied tobacco alkaloid, anatalline (B19019) nih.govescholarship.org. The use of highly sensitive analytical methods, which rely on internal standards like Nicotelline-d9, is crucial for accurately quantifying these alkaloids and elucidating such chemical transformations.
This understanding contributes to the broader field of alkaloid chemistry by providing insights into the pyrolytic reactions of plant-derived compounds. The study of how precursor molecules like anatalline are converted into other compounds like nicotelline under high temperatures expands our knowledge of the chemical diversity that can be generated from natural products.
Table 2: Classification and Characteristics of Related Alkaloids
| Compound | Alkaloid Class | Precursor/Formation | Significance | Source |
| Nicotine (B1678760) | Pyridine (B92270) Alkaloid | Synthesized in the roots of the tobacco plant. | Major psychoactive component of tobacco. | plantlet.orgyoutube.com |
| Anatalline | Tobacco Alkaloid | Naturally occurring in tobacco. | Believed to be the precursor to nicotelline during combustion. | nih.govescholarship.org |
| Nicotelline | Tripyridine Alkaloid | Formed from the dehydrogenation of anatalline during the burning of tobacco. | A marker for particulate matter from tobacco smoke. | nih.gov |
This research into the formation of nicotelline underscores the complex chemical transformations that plant secondary metabolites can undergo, providing valuable data for chemists and biologists studying plant biochemistry and the composition of tobacco smoke.
Future Directions in Nicotelline D9 Major Research
Exploration of Novel Synthetic Routes for Enhanced Labeling Efficiency
The primary role of Nicotelline-d9 as an internal standard in quantitative mass spectrometry necessitates high isotopic purity and efficient synthesis. nih.govacs.org Future research will likely focus on developing novel synthetic methodologies to improve deuterium (B1214612) labeling efficiency, moving beyond classical approaches to more sophisticated and site-selective techniques.
Current methods for deuterating N-heterocycles often involve hydrogen isotope exchange (HIE) reactions. nih.gov Innovations in this area could involve the use of novel catalysts to achieve higher deuterium incorporation with greater specificity and under milder conditions. For instance, research into heterogeneous platinum-group metal catalysts, such as platinum-on-carbon (Pt/C), has shown a high affinity for aromatic nuclei, enhancing H-D exchange reactions. jst.go.jp The combined use of different catalysts, like Palladium-on-carbon (Pd/C) and Pt/C, may prove more efficient than their individual use. jst.go.jp Furthermore, the development of rhodium nanoparticle-based catalysts that can be generated in situ presents a promising avenue for labeling complex molecules like nicotelline (B14898). nih.gov
Another area of exploration is the synthesis of higher mass isotopologues. For complex terpyridine structures like nicotelline, methods that allow for deuteration at specific positions are highly valuable. Research into intermediates, such as Zincke imines, could provide pathways for more controlled and extensive deuteration of pyridine (B92270) rings. acs.org
The table below summarizes potential synthetic strategies and their expected outcomes for enhancing the labeling efficiency of Nicotelline-d9.
| Synthetic Strategy | Catalyst/Reagent | Potential Advantages |
| Hydrogen Isotope Exchange (HIE) | Platinum-group metals (e.g., Pt/C, Pd/C) | High affinity for aromatic nuclei, milder reaction conditions. jst.go.jp |
| HIE with Nanoparticles | In situ generated Rhodium nanoparticles | Effective for complex structures, controlled aggregation state. nih.gov |
| Ring-Opening/Ring-Closure | Zincke imine intermediates | Enables deuteration at specific positions (C3 and C5) of pyridine rings. acs.org |
| Continuous Flow Catalysis | Raney Nickel | Compatible with a wide range of N-heterocycles, potential for scalability. chemrxiv.org |
These advanced synthetic routes are expected to yield Nicotelline-d9 with higher isotopic purity and in greater yields, thereby improving the accuracy and reliability of quantitative studies that rely on it as an internal standard. lcms.czkcasbio.com
Integration with Omics Technologies for Systems-Level Understanding of Metabolism
The future of Nicotelline-d9 research extends beyond its use as a simple internal standard to its application as a tracer in "omics" technologies, particularly metabolomics and fluxomics. nih.govresearchgate.net By introducing Nicotelline-d9 into biological systems, researchers can trace its metabolic fate and gain a systems-level understanding of the pathways involved in the biotransformation of tobacco alkaloids.
Stable isotope labeling is a powerful tool in metabolomics for tracing metabolic pathways and quantifying metabolic fluxes. creative-proteomics.comnih.gov When cells or organisms are exposed to Nicotelline-d9, the deuterium atoms act as a "tag" that can be tracked using mass spectrometry. This allows for the unambiguous identification of its metabolites, as they will carry the deuterium label. This is particularly useful for distinguishing between isobars—molecules with the same nominal mass but different elemental compositions. nih.gov
Future studies could employ Nicotelline-d9 in conjunction with high-resolution mass spectrometry (HRMS) to map the metabolic network of nicotelline. nih.gov This involves identifying all downstream metabolites and understanding the kinetics of their formation and clearance. Such studies can reveal novel biotransformation pathways and provide insights into the enzymes responsible for nicotelline metabolism.
The integration of Nicotelline-d9 with omics technologies could be particularly valuable in several research areas:
Cancer Metabolomics: To investigate how cancer cells metabolize tobacco alkaloids and whether these metabolic pathways contribute to carcinogenesis. nih.gov
Pharmacokinetics: To precisely quantify the absorption, distribution, metabolism, and excretion (ADME) of nicotelline. acs.org
Toxicology: To identify potentially toxic metabolites of nicotelline and understand their mechanisms of action.
The data generated from these studies can be used to build comprehensive metabolic models, providing a holistic view of how the body processes this specific tobacco alkaloid.
Development of Ultra-Sensitive Detection Methods for Trace Analysis
As research delves into the subtle effects of low-level exposure to tobacco smoke, the need for ultra-sensitive detection methods for biomarkers like nicotelline becomes paramount. Future research will focus on pushing the limits of detection for Nicotelline-d9 and its unlabeled counterpart, enabling their quantification in matrices where they are present at trace or ultra-trace concentrations.
Advances in mass spectrometry, particularly tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), are central to this endeavor. mdpi.comazolifesciences.com Techniques like ultra-high-performance liquid chromatography coupled to tandem mass spectrometry (UHPLC–MS/MS) are already capable of detecting alkaloids at very low levels. mdpi.com Future developments will likely involve:
Improved Ionization Sources: Enhancing the efficiency of ionization to generate more ions from the analyte of interest.
Advanced Mass Analyzers: Utilizing technologies like Orbitrap or time-of-flight (TOF) mass spectrometers to achieve higher resolution and mass accuracy, thereby improving specificity. lcms.cz
Novel Sample Preparation Techniques: Developing more efficient extraction and pre-concentration methods to enrich nicotelline from complex matrices like biological fluids or environmental samples. bohrium.com
The table below outlines some emerging analytical technologies and their potential impact on the trace analysis of nicotelline.
| Technology | Principle | Advantage for Nicotelline Analysis |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements. | Enables confident identification and quantification of nicotelline and its metabolites in complex mixtures. azolifesciences.com |
| Tandem Mass Spectrometry (MS/MS) | Uses multiple stages of mass analysis for structural elucidation and quantification. | Offers high sensitivity and specificity, reducing interference from matrix components. mdpi.com |
| Ambient Mass Spectrometry | Allows for the direct analysis of samples in their native state with minimal preparation. | Could enable rapid, real-time detection of nicotelline on surfaces or in the air. rsc.org |
The development of these ultra-sensitive methods will be crucial for assessing passive exposure to tobacco smoke and for understanding the long-term fate of nicotelline in the environment.
Application in Complex Environmental Modeling and Source Apportionment Studies
Nicotelline has been proposed as a tracer for particulate matter derived from tobacco smoke. nih.gov The use of Nicotelline-d9 as an isotopic tracer can significantly enhance its utility in complex environmental modeling and source apportionment studies. acs.orghutton.ac.uk Isotopic labeling provides a powerful tool to track the movement and transformation of pollutants in the environment. youtube.com
Future applications in this area could include:
Indoor Air Quality Modeling: Using Nicotelline-d9 to trace the dispersion and deposition of secondhand and thirdhand tobacco smoke within buildings.
Atmospheric Transport Studies: Investigating the long-range transport of particulate matter from tobacco smoke in the atmosphere.
Biogeochemical Cycling: Studying the fate of nicotelline in different environmental compartments, such as soil and water, to understand its persistence and potential for bioaccumulation. nih.gov
The use of stable isotope analysis in environmental science is a rapidly growing field. nist.gov Integrating Nicotelline-d9 into these studies will provide more precise and unambiguous data, leading to more robust environmental models and better-informed public health policies regarding tobacco smoke exposure. mdpi.com
Q & A
Q. How to integrate multi-omics data (e.g., transcriptomics, proteomics) to elucidate Nicotelline-d9 (Major)’s mechanism of action?
- Methodological Answer : Apply weighted gene co-expression network analysis (WGCNA) to identify hub genes/proteins. Validate pathways via CRISPR-Cas9 knockout or siRNA silencing. Use pathway enrichment tools (e.g., DAVID, Metascape) with false discovery rate (FDR) correction .
Key Considerations for Data Reporting
- Reproducibility : Detailed experimental protocols must include instrument settings, solvent batches, and software versions .
- Contradiction Analysis : Use funnel plots or Egger’s regression to detect bias in meta-analyses .
- Ethical Compliance : Adhere to NIH guidelines for preclinical studies, including ARRIVE 2.0 criteria for animal research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
